molecular formula C10H9F2NO B1390435 4-Ethoxy-2,6-difluorophenylacetonitrile CAS No. 1017779-53-1

4-Ethoxy-2,6-difluorophenylacetonitrile

Cat. No.: B1390435
CAS No.: 1017779-53-1
M. Wt: 197.18 g/mol
InChI Key: HPCVPLVZPJZLOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-2,6-difluorophenylacetonitrile is an organic compound with the molecular formula C10H9F2NO. It is a colorless to white crystalline substance with a molecular weight of 197.18 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2,6-difluorophenylacetonitrile typically involves the reaction of 4-ethoxy-2,6-difluorobenzaldehyde with a suitable nitrile source under specific reaction conditions. One common method is the use of a base-catalyzed reaction where the aldehyde is treated with sodium cyanide in the presence of a suitable solvent such as ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2,6-difluorophenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Ethoxy-2,6-difluorophenylacetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2,6-difluorophenylacetonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function. The ethoxy and difluoro groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets .

Comparison with Similar Compounds

    4-Ethoxy-2,6-difluorobenzaldehyde: A precursor in the synthesis of 4-Ethoxy-2,6-difluorophenylacetonitrile.

    4-Ethoxy-2,6-difluorophenylamine: A reduction product of the compound.

    4-Ethoxy-2,6-difluorobenzoic acid: An oxidation product of the compound.

Uniqueness: this compound is unique due to its combination of ethoxy and difluoro substituents, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(4-ethoxy-2,6-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO/c1-2-14-7-5-9(11)8(3-4-13)10(12)6-7/h5-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCVPLVZPJZLOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1)F)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxy-2,6-difluorophenylacetonitrile
Reactant of Route 2
Reactant of Route 2
4-Ethoxy-2,6-difluorophenylacetonitrile
Reactant of Route 3
Reactant of Route 3
4-Ethoxy-2,6-difluorophenylacetonitrile
Reactant of Route 4
Reactant of Route 4
4-Ethoxy-2,6-difluorophenylacetonitrile
Reactant of Route 5
Reactant of Route 5
4-Ethoxy-2,6-difluorophenylacetonitrile
Reactant of Route 6
Reactant of Route 6
4-Ethoxy-2,6-difluorophenylacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.